molecular formula C8H6BrFO B041415 2'-Bromo-5'-fluoroacetophenone CAS No. 1006-33-3

2'-Bromo-5'-fluoroacetophenone

Cat. No.: B041415
CAS No.: 1006-33-3
M. Wt: 217.03 g/mol
InChI Key: BQXROZQUDCJBBY-UHFFFAOYSA-N
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Description

2'-Bromo-5'-fluoroacetophenone (CAS: 1006-33-3) is a halogenated acetophenone derivative with the molecular formula C₈H₆BrFO and a molecular weight of 217.03 g/mol . It features a bromine atom at the 2' position and a fluorine atom at the 5' position on the benzene ring, attached to an acetyl group. This compound is a crystalline solid with a boiling point of 144°C and is commercially available at purities up to 99% . It serves as a critical intermediate in pharmaceutical and agrochemical synthesis due to its electron-withdrawing substituents, which enhance reactivity in cross-coupling and nucleophilic substitution reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2’-Bromo-5’-fluoroacetophenone typically involves the bromination of 5’-fluoroacetophenone. One common method is the α-bromination reaction, which can be carried out using reagents such as pyridine hydrobromide perbromide or sodium bromide in the presence of a suitable solvent like acetic acid . The reaction is usually conducted at elevated temperatures to ensure high yield and selectivity.

Industrial Production Methods: In an industrial setting, the production of 2’-Bromo-5’-fluoroacetophenone may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: 2’-Bromo-5’-fluoroacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis

2'-Bromo-5'-fluoroacetophenone is widely recognized for its role as a building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical transformations, making it essential in creating new compounds with diverse functionalities.

Key Reactions and Transformations

Reaction Type Description Common Conditions
Substitution Reactions The bromine atom can be substituted by nucleophiles such as amines or thiols.Reagents: Sodium azide, potassium thiocyanate; solvents: Polar solvents
Reduction Reactions The carbonyl group can be reduced to an alcohol.Reducing agents: Sodium borohydride; solvents: Methanol, ethanol
Oxidation Reactions Can be oxidized to form carboxylic acids or other oxidized derivatives.Oxidizing agents: Potassium permanganate, chromium trioxide; conditions: Acidic

Pharmaceutical Applications

Intermediate in Drug Synthesis

This compound is utilized as an intermediate in the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents. Its ability to facilitate the formation of chiral centers makes it particularly valuable in medicinal chemistry.

Case Study: Synthesis of Anticancer Agents

In a study focusing on the synthesis of novel anticancer compounds, researchers employed this compound to create chiral 3-aryl-1-indanones through enantioselective synthesis methods. This approach demonstrated the compound's effectiveness in generating biologically active molecules with potential therapeutic applications .

Agrochemical Applications

Use in Pesticide Development

The compound also finds applications in the agrochemical industry, particularly in the development of pesticides. Its reactivity allows for modifications that enhance the efficacy and selectivity of agrochemical formulations.

Research Insights

Research has shown that derivatives of this compound exhibit significant insecticidal activity against various pests. The structure-activity relationship (SAR) studies indicate that modifications at the bromine and fluorine positions can lead to improved biological performance .

Biochemical Research Applications

Role in Proteomics and Enzyme Studies

In biochemical research, this compound is utilized for studying enzyme inhibition and protein interactions. It serves as a probe to investigate the mechanisms of action of various enzymes involved in metabolic pathways.

Example Application: Enzyme Inhibition Studies

In proteomics research, this compound has been employed to assess its inhibitory effects on specific enzymes related to cancer metabolism. The results indicated a promising potential for developing new therapeutic strategies targeting these enzymes .

Mechanism of Action

The mechanism of action of 2’-Bromo-5’-fluoroacetophenone involves its interaction with specific molecular targets. For instance, in enzyme inhibition studies, the compound can act as a competitive inhibitor by binding to the active site of the enzyme, thereby preventing substrate access. The presence of bromine and fluorine atoms enhances its binding affinity and specificity .

Comparison with Similar Compounds

The structural and functional variations among halogenated acetophenones significantly influence their physical properties, chemical reactivity, and applications. Below is a comparative analysis of 2'-bromo-5'-fluoroacetophenone with closely related derivatives.

Structural and Physical Properties

Compound Name Molecular Formula CAS Number Molecular Weight (g/mol) Boiling Point (°C) Melting Point (°C) Purity (%) Key Substituents
This compound C₈H₆BrFO 1006-33-3 217.03 144 Not reported 99 Br (2'), F (5')
2-Bromo-4'-methoxyacetophenone C₉H₉BrO₂ 2632-13-5 243.07 Not reported Not reported 98 Br (2'), OCH₃ (4')
4-Bromo-4'-fluorobenzophenone C₁₃H₈BrFO 2069-41-2 279.11 353.4 Not reported 97 Br (4'), F (4'), benzophenone
3'-Bromo-4'-fluoroacetophenone C₈H₆BrFO 1007-15-4 217.03 Not reported Not reported 97 Br (3'), F (4')

Key Observations :

  • Boiling Points: The higher boiling point of 4-bromo-4'-fluorobenzophenone (353.4°C) compared to this compound (144°C) is attributed to its larger molecular weight and extended benzophenone structure .
  • Electron Effects: Bromine and fluorine (electron-withdrawing groups) in this compound reduce electron density on the aromatic ring, while methoxy (electron-donating) in 2-bromo-4'-methoxyacetophenone increases it .

Research Findings

  • A study on para-fluoroacetophenone derivatives revealed low conversion rates in transamination reactions due to steric clashes between substituents and enzyme active sites . This suggests that ortho/meta substitution patterns (as in this compound) may offer better compatibility in biocatalytic processes.
  • Brominated acetophenones are widely used in synthesizing chalcones and flavanones, which exhibit antimicrobial and anticancer activities .

Biological Activity

2'-Bromo-5'-fluoroacetophenone is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C8_8H6_6BrF
  • Molecular Weight : 217.04 g/mol
  • Density : 1.6 g/cm³
  • Melting Point : 25-27 °C
  • Boiling Point : 239.4 °C at 760 mmHg

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The presence of bromine and fluorine atoms in its structure influences its reactivity and interaction with enzymes and proteins. These halogens can enhance the compound's lipophilicity, allowing for better membrane penetration and interaction with cellular targets.

Antimicrobial Activity

Research has shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies indicate that related brominated acetophenones have demonstrated activity against various bacteria and yeasts, suggesting potential applications in treating infections caused by resistant strains.

Enzyme Inhibition

This compound has been evaluated for its enzyme inhibition capabilities. Analogous compounds have been tested for their ability to inhibit protein disulfide isomerase (PDI), which plays a critical role in cancer cell proliferation and migration. Structure-activity relationship (SAR) studies indicate that modifications in the molecular structure can significantly affect the inhibitory potency against PDI .

Anticancer Properties

Recent investigations into the anticancer effects of derivatives of acetophenone suggest that compounds with similar structures can induce apoptosis in cancer cells. For example, certain analogues have been shown to lower matrix metalloproteinase (MMP) expression, which is often associated with cancer metastasis . The effects on cell growth and migration highlight the potential of these compounds as therapeutic agents in oncology.

Case Studies

  • Inhibition of Cancer Cell Migration :
    • A study involving a series of acetophenone derivatives demonstrated that specific substitutions, including bromine and fluorine, significantly enhanced their ability to inhibit the migration of glioblastoma cells. The most potent derivatives showed IC50_{50} values in the low micromolar range, indicating strong inhibitory effects on cell motility .
  • Antimicrobial Testing :
    • Another research effort focused on evaluating the antimicrobial efficacy of halogenated acetophenones against clinical isolates of Staphylococcus aureus and Candida species. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antimicrobial agents, suggesting their potential as alternative treatments for infections.

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against bacteria and yeasts
Enzyme InhibitionInhibits PDI activity
AnticancerInduces apoptosis; inhibits cell migration

Q & A

Basic Questions

Q. What are the key physical and chemical properties of 2'-Bromo-5'-fluoroacetophenone critical for experimental design?

The compound (CAS 1006-33-3) has a molecular weight of 217.04 g/mol, a boiling point of 144°C at 18 mmHg, and a refractive index of 1.5525 . It is soluble in methanol and exhibits a density of 1.535 g/cm³. These properties are essential for solvent selection, reaction temperature optimization, and purity assessment during synthesis. For handling, store in sealed, dry conditions at room temperature to prevent degradation .

Q. What spectroscopic methods are recommended for characterizing this compound?

Key techniques include:

  • NMR spectroscopy (¹H, ¹³C, and ¹⁹F) to confirm substituent positions and structural integrity.
  • Gas chromatography (GC) or HPLC to verify purity (>97% as per commercial standards) .
  • Infrared spectroscopy (IR) to identify functional groups (e.g., ketone C=O stretch).
  • Elemental analysis to validate empirical composition .

Q. How should researchers handle discrepancies in reported melting points for this compound?

Reported melting points (e.g., 105.672°C in ) may vary due to impurities or polymorphic forms. To resolve discrepancies:

  • Recrystallize the compound using methanol or another suitable solvent.
  • Use differential scanning calorimetry (DSC) to determine the exact melting range.
  • Cross-validate purity via GC or HPLC .

Advanced Research Questions

Q. How do bromine and fluorine substituents influence the reactivity of this compound in cross-coupling reactions?

  • Bromine serves as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation.
  • Fluorine modulates electron density via its electronegativity, affecting reaction kinetics and regioselectivity.
  • Methodological tip : Optimize catalyst systems (e.g., Pd-based) and reaction temperatures to balance reactivity and stability. Compare with analogs like 2-Bromo-4'-methoxyacetophenone (CAS 2632-13-5) to assess substituent effects .

Q. What strategies are effective for synthesizing isotopically labeled this compound for tracer studies?

  • Use ¹³C-labeled precursors (e.g., ¹³C6H5FO) or deuterated solvents to introduce isotopic labels.
  • Purify via column chromatography and confirm isotopic enrichment (>99%) using mass spectrometry (MS) .
  • Applications include metabolic tracing in pharmacological studies or mechanistic NMR analysis .

Q. How can researchers address contradictions in stability data under varying storage conditions?

  • recommends room-temperature storage, while suggests 0–6°C for analogs.
  • Experimental approach : Conduct accelerated stability studies (e.g., 40°C/75% RH) and monitor degradation via GC-MS. Adjust storage based on observed decomposition pathways (e.g., hydrolysis of the ketone group) .

Q. What analytical workflows are recommended to resolve conflicting literature data on reaction yields?

  • Step 1 : Replicate reported procedures using standardized reagents and equipment.
  • Step 2 : Employ in situ monitoring (e.g., FTIR or Raman spectroscopy) to track reaction progress.
  • Step 3 : Compare yields under inert atmospheres (e.g., N₂ vs. air) to assess oxidative side reactions.
  • Reference analogs like 3'-Bromo-4'-fluoroacetophenone (CAS 1007-15-4) for cross-validation .

Q. Methodological Tables

Table 1. Comparative Physicochemical Properties of Bromo-Fluoroacetophenone Derivatives

CompoundCASMolecular WeightBoiling PointStorage ConditionsReference
This compound1006-33-3217.04144°C/18 mmHgRoom temperature
2-Bromo-4'-methoxyacetophenone2632-13-5229.06N/A0–6°C
3'-Bromo-4'-fluoroacetophenone1007-15-4217.03N/A0–6°C

Table 2. Recommended Analytical Techniques for Purity Assessment

TechniquePurposeCritical ParametersReference
GCQuantify organic impuritiesColumn: DB-5, He carrier gas
HPLCResolve polar degradation productsC18 column, MeOH/H2O mobile phase
Elemental AnalysisConfirm C/H/Br/F ratiosCombustion at 950°C

Properties

IUPAC Name

1-(2-bromo-5-fluorophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO/c1-5(11)7-4-6(10)2-3-8(7)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQXROZQUDCJBBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627949
Record name 1-(2-Bromo-5-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1006-33-3
Record name 1-(2-Bromo-5-fluorophenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006-33-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromo-5-fluorophenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

2-Bromo-5-fluoro-N-methoxy-N-methylbenzamide (4.0 g, 0.015 mol) was dissolved in THF (30 mL) and the solution was cooled to 0° C. under N2blanket. Methyl magnesium bromide (15.26 mL, 0.046 mol) was added dropwise over 30 min. The solution was warmed to room temperature and stirred for 1 hour. The solution was cooled to 0° C. and quenched with HCl/EtOH (9 mL, 4 M solution). The reaction mixture was transferred to a separatory funnel, diluted with H2O (30 mL), and extracted with Ethyl Acetate (2×40 mL). The combined organic extracts were washed with H2O, brine, and dried over Na2SO4. The solution was concentrated to afford 1-(2-bromo-5-fluorophenyl)ethanone as a yellow oil in 93% yield . This material was used in the subsequent step without further purification. 1H NMR (CDCl3, 500 MHz) δ2.61 (s, 3H), 7.00-7.04 (m, 1H) 7.15-7.18 (m, 1H), 7.53-7.59 (m, 1H).
Quantity
4 g
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30 mL
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15.26 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a solution of 2-bromo-5-fluoro-N-methoxy-N-methylbenzamide (1.54 g, 5.88 mmol) in THF (60 mL) at 0° C. was added McMgI (3.0 M in diethyl ether, 1.998 mL, 5.99 mmol) dropwise over 5 min, the reaction immediately turned bright yellow after a few drops and then after continued addition the reaction lost the yellow color and a significant amount of white precipitate crashed out. After 15 min the reaction was warmed to room temperature and stirred for 15 h after which an additional 3×0.5 equiv. McMgI (1.0 mL) was added every 3 h until after 23 h the reaction was quenched by addition of sat. aq. NH4Cl solution and extracted with diethy ether (3×). The combined organic layers were dried over anhydrous MgSO4, filtered and concentrated in vacuo and the resulting crude material was purified by column chromatography (SiO2, 0-20% EtOAc/Hexanes) to afford 1-(2-bromo-5-fluorophenyl)ethanone (1.038 g, 4.78 mmol, 81% yield). 1H NMR (400 MHz, CDCl3) δ ppm 7.57 (dd, J=8.8, 4.9 Hz, 1H), 7.18 (dd, J=8.4, 3.1 Hz, 1H), 7.07-6.99 (m, 1H), 2.63 (s, 3H).
Quantity
1.54 g
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reactant
Reaction Step One
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Quantity
60 mL
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0 (± 1) mol
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Reaction Step One

Retrosynthesis Analysis

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